2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a fluorophenyl group, a piperazine ring, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Fluorophenyl Piperazine: This step involves the reaction of 2-fluoroaniline with piperazine under specific conditions to form 2-fluorophenylpiperazine.
Synthesis of the Tetrahydroquinoline Moiety: This involves the cyclization of appropriate precursors to form the tetrahydroquinoline structure.
Coupling Reaction: The final step involves coupling the fluorophenylpiperazine with the tetrahydroquinoline moiety using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroquinoline moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include quinoline derivatives and carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The tetrahydroquinoline structure may also contribute to its biological activity by interacting with various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the tetrahydroquinoline structure.
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains the tetrahydroquinoline moiety but lacks the fluorophenyl and piperazine groups.
Uniqueness
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to the combination of its structural features, which may result in distinct biological activities and chemical properties compared to its individual components or similar compounds.
Properties
Molecular Formula |
C25H32FN3O2 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C25H32FN3O2/c1-18-16-25(2,3)29(22-10-9-19(31-4)15-20(18)22)24(30)17-27-11-13-28(14-12-27)23-8-6-5-7-21(23)26/h5-10,15,18H,11-14,16-17H2,1-4H3 |
InChI Key |
OUGCMQAAKXEPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C4=CC=CC=C4F)(C)C |
Origin of Product |
United States |
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